N2-(3,5-dichlorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,5-triazine core is planar, and the attached groups may add some degree of three-dimensionality to the molecule. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,3,5-triazine core and the various substituents. The dichlorophenyl and ethylphenyl groups might undergo electrophilic aromatic substitution reactions, while the morpholino group could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group and the aromatic rings might affect its solubility, while the nitrogen atoms in the 1,3,5-triazine core could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activities
One of the primary applications of this compound is in the synthesis of pyrimidine derivatives linked with morpholinophenyl. These derivatives have shown significant larvicidal activity against third instar larvae, demonstrating potential in pest control applications. The structure of these synthesized products is established through various spectral analyses, highlighting the compound's role in developing new chemical entities with biological activities (Gorle et al., 2016).
Antimicrobial Activities
The compound has also been utilized in the synthesis of triazole derivatives, which have been screened for antimicrobial activities. These derivatives showed good or moderate activities against tested microorganisms, indicating the compound's utility in creating new antimicrobials (Bektaş et al., 2007).
Chemical Reactions and Interactions
Research has been conducted on the behavior of triazine derivatives towards various chemical reagents, including alkylmagnesium halides and diazomethane. These studies provide insights into the chemical reactivity and potential applications of triazine-based compounds in organic synthesis and chemical transformations (Mustafa et al., 1970).
Synthesis of N-Heterocycles
The compound plays a crucial role in the synthesis of N-heterocycles, including morpholines and piperazines. This research opens avenues for creating compounds with potential applications in medicinal chemistry and drug development (Matlock et al., 2015).
Removal of Pesticides from Wastewater
In environmental applications, derivatives of this compound have been used as biosorbents for the removal of pesticides from wastewaters. This highlights the potential environmental benefits and applications in water treatment and pollution control (Boudesocque et al., 2008).
Future Directions
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-2-14-3-5-17(6-4-14)24-19-26-20(25-18-12-15(22)11-16(23)13-18)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-13H,2,7-10H2,1H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLSNRDWBUOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.